2-Phenyl-tetrahydrofuran
CAS No.: 16133-83-8
Cat. No.: VC21262256
Molecular Formula: C10H12O
Molecular Weight: 148.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 16133-83-8 |
|---|---|
| Molecular Formula | C10H12O |
| Molecular Weight | 148.2 g/mol |
| IUPAC Name | 2-phenyloxolane |
| Standard InChI | InChI=1S/C10H12O/c1-2-5-9(6-3-1)10-7-4-8-11-10/h1-3,5-6,10H,4,7-8H2 |
| Standard InChI Key | TZYYJCQVZHDEMI-UHFFFAOYSA-N |
| SMILES | C1CC(OC1)C2=CC=CC=C2 |
| Canonical SMILES | C1CC(OC1)C2=CC=CC=C2 |
Introduction
Synthesis Methods
Laboratory Scale Synthetic Routes
Multiple synthetic pathways exist for the preparation of 2-Phenyl-tetrahydrofuran. One common approach involves the cyclization of 2-phenyl-1,4-butanediol under acidic conditions. This reaction typically employs strong acids such as sulfuric acid or hydrochloric acid as catalysts. The mechanism proceeds through the formation of an oxonium ion intermediate, which subsequently undergoes intramolecular nucleophilic attack to form the tetrahydrofuran ring.
Advanced Synthesis Strategies
Recent developments in synthetic methodologies have explored the use of organometallic reagents for the preparation of 2-phenyl-tetrahydrofuran. Particularly noteworthy is the application of monoalkyl zinc halide reagents, which has been documented in patent literature. This approach falls within the broader context of synthesizing 2,5-disubstituted tetrahydrofuran derivatives .
The synthesis using organozinc compounds typically involves:
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Reduction of a five-membered lactone to an acetal using diisobutyl aluminum hydride (DIBAL) at low temperatures (-40°C to -80°C)
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Reaction of the acetal with a monoalkyl zinc halide under Lewis acid catalysis
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Formation of the 2-substituted tetrahydrofuran structure with high stereoselectivity
Industrial Production Considerations
In industrial settings, the production of 2-Phenyl-tetrahydrofuran may employ continuous flow reactors to optimize reaction conditions and improve yields. Catalysts such as zeolites or metal oxides can enhance the efficiency of the cyclization process. Environmental considerations have led to the development of solvent-free conditions or the use of greener solvents in these processes.
Chemical Properties and Reactions
Characteristic Reactions
2-Phenyl-tetrahydrofuran participates in several types of chemical transformations:
Oxidation Reactions
The compound undergoes oxidation to form corresponding ketones when treated with oxidizing agents such as potassium permanganate or chromium trioxide. These reactions typically target the C-3 position of the tetrahydrofuran ring.
Reduction Processes
Reduction of 2-Phenyl-tetrahydrofuran using agents like lithium aluminum hydride in anhydrous ether yields alcohols, particularly at the C-3 position, resulting in 2-phenyl-tetrahydrofuran-3-ol.
Electrophilic Substitution
The phenyl group in the molecule can undergo electrophilic aromatic substitution reactions, including nitration, halogenation, and sulfonation under appropriate conditions. These reactions typically require specific reagent combinations, such as concentrated nitric and sulfuric acids for nitration or bromine with Lewis acid catalysts for halogenation.
Comparative Reactivity
When compared to similar compounds, 2-Phenyl-tetrahydrofuran exhibits distinct reactivity patterns:
| Compound | Key Structural Feature | Comparative Reactivity |
|---|---|---|
| 2-Phenyl-tetrahydrofuran | Phenyl group at C-2 | Enhanced electrophilic aromatic substitution; asymmetric synthesis potential |
| Tetrahydrofuran | Unsubstituted ring | Greater Lewis basicity; commonly used as solvent |
| 2-Methyl-tetrahydrofuran | Methyl group at C-2 | Similar solvent properties but different stereochemical outcomes in reactions |
| 2-Phenyl-furan | Unsaturated ring | Greater π-system conjugation; different biological activity profile |
This comparative analysis highlights the unique positioning of 2-Phenyl-tetrahydrofuran within the broader family of tetrahydrofuran derivatives.
Biological Activity and Research Applications
Antimicrobial Properties
Research has indicated that 2-Phenyl-tetrahydrofuran exhibits significant antimicrobial activity against various pathogens. Studies have demonstrated effectiveness against plant pathogens such as Phytophthora infestans. The compound's mechanism of action appears to involve disruption of cell wall biosynthesis, leading to cellular senescence and death.
Herbicidal Applications
2-Phenyl-tetrahydrofuran has been evaluated for herbicidal properties, with studies indicating effectiveness against several grass species while exhibiting selectivity toward important crop plants. This selective herbicidal action is attributed to the compound's ability to interfere with specific biochemical pathways in target species.
| Biological Activity | Target Organism/Cell Line | IC50 Value (nM) | Mechanism of Action |
|---|---|---|---|
| Antifungal | P. infestans | Not specified | Cell wall disruption |
| Anticancer | MCF-7 breast cancer | 10-33 | Tubulin destabilization |
| Herbicidal | Various grass species | Not specified | Biochemical pathway interference |
These diverse biological activities highlight the potential applications of 2-Phenyl-tetrahydrofuran in pharmaceutical development and agricultural chemistry.
Synthesis Case Studies
Patent Methodologies
A notable patent describes the synthesis of 2,5-disubstituted tetrahydrofuran derivatives, which includes approaches applicable to 2-Phenyl-tetrahydrofuran. The methodology employs tetrahydrofuran as a solvent and involves a two-step process: first reducing a five-membered lactone ring into an acetal using diisobutyl aluminum hydride (DIBAL) at temperatures between -40°C and -80°C, followed by a reaction with monoalkyl zinc halide under Lewis acid catalysis .
Yield and Stereoselectivity Considerations
The patent methodology reports high yields for 2,5-disubstituted tetrahydrofuran derivatives, generally exceeding 75% and reaching up to 93% in optimal cases. The stereoselectivity of the reactions is influenced by the choice of Lewis acid catalyst and reaction conditions. The reported cis/trans ratios for similar compounds range from 46:54 to more selective outcomes depending on the specific substituents and catalysts employed .
Mechanisms of Action in Biological Systems
Cellular Interactions
The biological activity of 2-Phenyl-tetrahydrofuran is mediated through several mechanisms. In cellular systems, it may interact with specific targets such as enzymes or receptors. The phenyl group is capable of participating in π-π interactions with aromatic amino acids in proteins, influencing binding affinity and biological activity. The tetrahydrofuran ring may undergo metabolic transformations, potentially forming active metabolites that exert various biological effects.
Specific Pathways
The compound's biological effects are manifested through several specific mechanisms:
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Cell Wall Disruption: In fungi, 2-Phenyl-tetrahydrofuran disrupts cell wall integrity, leading to morphological changes including swelling and thickening of cell walls.
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Tubulin Interaction: In cancer cells, the compound interacts with tubulin at the colchicine-binding site, inhibiting polymerization and leading to cell cycle arrest in the G2/M phase.
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Metabolic Pathway Interference: Its herbicidal effects likely result from interference with specific metabolic pathways crucial for plant growth and development.
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